molecular formula C17H25N3O3S B5190135 N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B5190135
M. Wt: 351.5 g/mol
InChI Key: PVZSTMNFQDJSMK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group.

Preparation Methods

The synthesis of N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, as an enzyme inhibitor, it may block the catalytic activity of proteases or kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can be compared with other benzamide derivatives, such as:

    N-cyclopentyl-3-[(4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl]benzamide: This compound has similar structural features but includes additional substituents that may enhance its biological activity.

    N-methylpiperazine derivatives: These compounds share the piperazine moiety and have been studied for their anticancer and enzyme inhibitory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-19-9-11-20(12-10-19)24(22,23)16-8-4-5-14(13-16)17(21)18-15-6-2-3-7-15/h4-5,8,13,15H,2-3,6-7,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZSTMNFQDJSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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